molecular formula C19H23N3O3 B5412976 1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol

1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol

Cat. No.: B5412976
M. Wt: 341.4 g/mol
InChI Key: JLJOKXLSFKBFSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a saturated six-membered ring with one nitrogen atom. Attached to this ring are two pyridine rings, one of which has an ethoxy group attached, and the other has a methyl group attached .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of the functional groups present. For example, the pyridine rings might undergo electrophilic substitution reactions, while the piperidine ring might undergo reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperidine and pyridine rings, as well as the ethoxy and methyl groups. These groups could affect properties such as solubility, melting point, boiling point, and reactivity .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to comment on the specific hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve modifying its structure to enhance its properties or biological activity .

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-25-17-15(5-4-10-20-17)18(23)22-11-8-19(24,9-12-22)16-7-6-14(2)13-21-16/h4-7,10,13,24H,3,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJOKXLSFKBFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)(C3=NC=C(C=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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